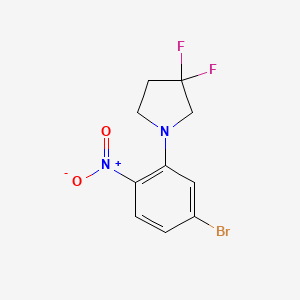

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Description

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a brominated nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂), a bromine atom (-Br), and a 3,3-difluoropyrrolidin-1-yl moiety. This structure combines electron-withdrawing (nitro, bromine) and electron-donating (pyrrolidine) groups, resulting in unique electronic and steric properties. The presence of fluorine atoms in the pyrrolidine ring may enhance metabolic stability and lipophilicity, influencing bioavailability and toxicity .

Properties

IUPAC Name |

1-(5-bromo-2-nitrophenyl)-3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2N2O2/c11-7-1-2-8(15(16)17)9(5-7)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYKNLTZJLKCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene typically involves the following steps:

Bromination: The addition of a bromine atom to the benzene ring.

Pyrrolidine Substitution: The substitution of a hydrogen atom with a pyrrolidine ring containing fluorine atoms.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents may also be employed to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is being explored as a potential lead compound in drug development due to its promising biological activities:

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.

- Anti-inflammatory Effects : The compound has shown potential for treating conditions characterized by excessive inflammation, making it valuable in developing anti-inflammatory drugs.

- Neuroprotective Effects : Its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases where neuroinflammation is a key factor.

Biological Research

In biological studies, 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene serves as a probe to investigate biological processes and interactions. Its unique chemical structure allows researchers to study its interactions with specific molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function .

Industrial Applications

In industrial settings, 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene acts as an intermediate in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for synthesizing more complex organic molecules used in various industrial applications. The compound's reactivity allows it to participate in substitution and reduction reactions, further expanding its utility in chemical synthesis .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the pyrrolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The compound shares structural similarities with several brominated nitroaromatics (Table 1). Key differences lie in substituent type, position, and electronic effects:

Key Observations:

- Lipophilicity : Fluorinated substituents (e.g., -CF₃, difluoropyrrolidine) enhance lipophilicity, which may improve membrane permeability but also increase bioaccumulation risks .

- Synthetic Accessibility : Compounds like 1-Bromo-2-fluoro-3-nitrobenzene (similarity 0.97) are commercially available at high purity (>95%), suggesting easier synthesis compared to the target compound’s complex pyrrolidine moiety .

Reactivity and Metabolic Pathways

- Nitro Group Reduction: Like nitrobenzene, the nitro group in the target compound may undergo enzymatic reduction to nitroso (-NO) or hydroxylamine (-NHOH) intermediates, which are associated with toxicity (e.g., methemoglobinemia) .

- Bromine Substitution : Bromine’s electronegativity may direct electrophilic substitution reactions to specific ring positions, contrasting with fluorine’s ortho/para-directing effects in simpler analogs .

Toxicity and Environmental Impact

- Nitrobenzene Baseline: Nitrobenzene is a known toxicant (hepatotoxic, carcinogenic) due to its reduction products . Bromination may exacerbate toxicity by increasing persistence in biological systems.

- Fluorine Substitution : Fluorinated analogs (e.g., -CF₃) are often more resistant to degradation, raising concerns about environmental persistence .

Biological Activity

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a chemical compound with the molecular formula and a molecular weight of 307.09 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and interactions with various biomolecules.

Chemical Structure and Properties

The compound features a nitro group and a difluoropyrrolidinyl moiety attached to a brominated benzene ring. These structural components are critical for its biological activity, influencing its interaction with enzymes and receptors.

The biological activity of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene primarily involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amine, which may participate in various biochemical pathways. The pyrrolidine ring enhances the compound's binding affinity to certain targets, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted compounds can inhibit bacterial growth by disrupting cellular processes.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. Inhibitors of phosphodiesterase (PDE) enzymes, which are involved in inflammatory pathways, have shown promise in reducing inflammation. The structure of 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene suggests it may act as a selective PDE inhibitor, similar to other compounds in its class .

Neuropharmacological Potential

The interaction of this compound with neurotransmitter receptors could provide insights into its neuropharmacological potential. Some studies have suggested that related compounds may influence cognitive functions and could be useful in treating neurodegenerative diseases .

Case Study 1: PDE Inhibition

A study on selective PDE4 inhibitors demonstrated that compounds with similar structures to 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene exhibited significant inhibition of inflammatory cytokines in vitro. The IC50 values for these inhibitors ranged from nanomolar to micromolar concentrations, indicating potent biological activity .

Case Study 2: Antimicrobial Testing

In antimicrobial assays, derivatives of nitrobenzene compounds were tested against various bacterial strains. Results indicated that the presence of the nitro group was essential for activity, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.